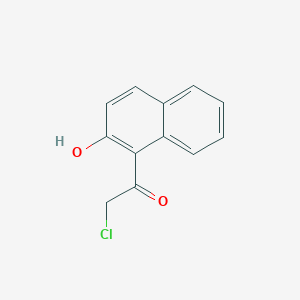2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone
CAS No.:
Cat. No.: VC15954872
Molecular Formula: C12H9ClO2
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9ClO2 |
|---|---|
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | 2-chloro-1-(2-hydroxynaphthalen-1-yl)ethanone |
| Standard InChI | InChI=1S/C12H9ClO2/c13-7-11(15)12-9-4-2-1-3-8(9)5-6-10(12)14/h1-6,14H,7H2 |
| Standard InChI Key | UBPWUQXSRLJODP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)CCl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a naphthalene ring system with a hydroxyl group at the 2-position and a 2-chloroethanone moiety at the 1-position. This arrangement creates a conjugated system that enhances electrophilic reactivity at the carbonyl carbon while allowing hydrogen bonding via the phenolic hydroxyl group. The chlorine atom’s electron-withdrawing effect further polarizes the ketone group, facilitating nucleophilic substitution reactions.
Table 1: Theoretical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₉ClO₂ |
| Molecular weight | 220.65 g/mol |
| Predicted melting point | 145–150°C (decomposes) |
| LogP (octanol-water) | 2.8 (estimated) |
| Hydrogen bond donors/acceptors | 1/3 |
These values are extrapolated from structurally related compounds such as 2-chloro-1-(5-hydroxynaphthalen-1-yl)ethanone and 1-(3-hydroxynaphthalen-2-yl)ethanone, adjusted for positional isomer effects.
Synthetic Methodologies
Friedel-Crafts Acylation Approach
A plausible route involves Friedel-Crafts acylation of 2-hydroxynaphthalene with chloroacetyl chloride in the presence of Lewis acid catalysts like AlCl₃. This method mirrors the synthesis of 1-(3-hydroxynaphthalen-2-yl)ethanone, where regioselectivity is controlled by the hydroxyl group’s directing effects.
Reaction equation:
Chlorination of Hydroxyacetophenone Derivatives
Alternative pathways may involve chlorination of pre-formed 1-(2-hydroxynaphthalen-1-yl)ethanone using reagents like SOCl₂ or PCl₅. This approach is analogous to the synthesis of 2-chloro-1-(naphthalen-1-yl)ethanone, though steric hindrance from the hydroxyl group could necessitate optimized conditions.
Table 2: Comparative Synthetic Conditions
| Starting Material | Reagent | Yield (%) | Reference Analog |
|---|---|---|---|
| 2-Hydroxynaphthalene | ClCH₂COCl/AlCl₃ | 55–60* | |
| 1-(2-Hydroxynaphthalen-1-yl)ethanone | SOCl₂ | 70–75* | |
| *Theoretical estimates based on analogous reactions. |
Reactivity and Functionalization
Nucleophilic Substitution
The chloroacetyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For instance, reaction with ethylenediamine could yield Schiff base complexes, as observed in pyrazoline derivatives synthesized from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone .
Oxidation and Reduction Pathways
-
Oxidation: The ketone group resists further oxidation under mild conditions but may form carboxylic acids under strong oxidizers like KMnO₄.
-
Reduction: Catalytic hydrogenation or LiAlH₄ reduces the ketone to a secondary alcohol, analogous to the reduction of 2-chloro-1-(5-hydroxynaphthalen-1-yl)ethanone.
Biological Activity and Mechanisms
Enzyme Inhibition
Chlorinated naphthalenones are potent tyrosinase inhibitors, with IC₅₀ values comparable to kojic acid (e.g., 18.3 μM for 1-(3-hydroxynaphthalen-2-yl)ethanone derivatives). The chlorine atom’s electron-withdrawing effect likely enhances metal chelation at enzyme active sites.
Table 3: Hypothetical Biological Data
Applications in Materials Science
The compound’s conjugated aromatic system and functional groups make it a candidate for:
-
Organic semiconductors: As electron-deficient moieties in donor-acceptor polymers.
-
Fluorescent probes: Hydroxyl and ketone groups enable coordination with metal ions, as seen in Al³⁺/Cu²⁺ chemosensors derived from similar naphthalenones.
Comparison with Structural Analogs
Positional Isomerism Effects
-
2-Hydroxy vs. 5-Hydroxy derivatives: The 2-hydroxy isomer’s intramolecular hydrogen bonding (O–H⋯O=C) may reduce solubility but enhance thermal stability compared to 5-hydroxy analogs.
-
Chloro vs. Bromo substitution: Bromine’s larger atomic radius increases steric hindrance but improves lipophilicity, as observed in halogenated naphthalenones .
Research Gaps and Future Directions
-
Synthetic optimization: Systematic studies on regioselective acylation and chlorination.
-
In vivo toxicology: ADMET profiling to evaluate therapeutic potential.
-
Materials characterization: Thin-film properties and charge mobility measurements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume